1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene
Overview
Description
Synthesis Analysis
The synthesis of 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene involves the deprotonation of the corresponding imidazolium salt, a process that has been optimized to yield the free carbene or its complexes. Notably, the compound has been synthesized and characterized crystallographically in the form of trans-NiCl2(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)2, demonstrating its ability to coordinate with metals in a stable manner (MacKinnon & Baird, 2003).
Molecular Structure Analysis
The molecular structure of 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene and its complexes has been elucidated through various spectroscopic and X-ray crystallographic techniques. For instance, complexes with copper and nickel have been prepared and analyzed, revealing insights into the coordination environment and the steric and electronic influences of the carbene ligand on the metal center.
Chemical Reactions and Properties
This NHC exhibits remarkable reactivity and versatility, participating in a wide range of chemical reactions. It has been shown to activate various X−H bonds, including those in C−H, N−H, P−H, O−H, S−H, and even M−H bonds, demonstrating its potential in bond activation and formation processes (Fortman, Slawin, & Nolan, 2010). Furthermore, it has been involved in catalytic cycles, facilitating reactions such as the dimerization of ethylene and various metathesis processes.
Scientific Research Applications
Cycloaddition Reactions
Merling et al. (2012) demonstrated that 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene facilitates thermal 1,3-dipolar cycloaddition reactions with various compounds, resulting in the formation of NHC-boryl-substituted triazoles, tetrazoles, and triazolidines in good to excellent yields (Merling et al., 2012).
Catalysis in Organic Reactions
B. Michelet et al. (2015) synthesized a dibromoindium(III) complex incorporating 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene, which showed high catalytic activity for hydroarylations, transfer hydrogenations, and cycloisomerizations (Michelet et al., 2015).
Bond Activation
Fortman et al. (2010) reported on a novel copper complex featuring 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene, showing its capacity to activate a wide range of X−H bonds, including C−H, N−H, P−H, O−H, S−H, and M−H bonds (Fortman et al., 2010).
Synthesis of Lewis Base-Stabilized Dichlorosilylene
Tretiakov and Roesky (2016) utilized 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene for the synthesis of base-stabilized dichlorosilylene, which is primed for further substitution and reduction reactions (Tretiakov & Roesky, 2016).
Complex Formation with Group 13 Elements
Baker et al. (2002) synthesized Group 13 complexes with 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene, demonstrating its utility in forming structurally diverse metal complexes (Baker et al., 2002).
Ring Closing Metathesis Catalysts
Jafarpour et al. (1999) reported on ruthenium complexes bearing 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene as efficient catalyst precursors for ring-closing olefin metathesis (Jafarpour et al., 1999).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-1-ium-2-ide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8/h9-16,18-21H,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCIHDBIKGRENI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C=C[N+](=[C-]2)C3=C(C=CC=C3C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10460737 | |
Record name | 1,3-Bis[2,6-di(propan-2-yl)phenyl]-1H-imidazol-3-ium-2-ide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10460737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene | |
CAS RN |
244187-81-3 | |
Record name | 1,3-Bis[2,6-di(propan-2-yl)phenyl]-1H-imidazol-3-ium-2-ide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10460737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene 2H-imidazol-2-ylidene, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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